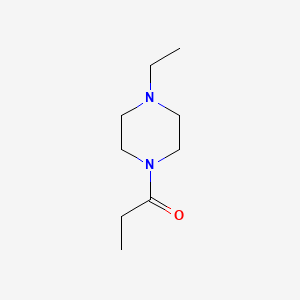![molecular formula C14H15Cl2NO4 B7540778 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)
1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid, also known as DPC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DPC is a piperidine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Additionally, 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also limitations to its use, including its limited solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for research involving 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid. One potential area of research is the development of more effective synthesis methods for 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid and its potential therapeutic applications. Finally, future research could focus on the development of novel derivatives of 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid with improved pharmacological properties.
Méthodes De Synthèse
1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid can be synthesized through various methods, including the reaction of 3,4-dichlorophenol with acetyl chloride to form 3,4-dichlorophenyl acetate, which is then reacted with piperidine and sodium hydroxide to produce 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid. Another method involves the reaction of 3,4-dichlorophenol with piperidine and acetic anhydride to form 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid.
Applications De Recherche Scientifique
1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-[2-(3,4-dichlorophenoxy)acetyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO4/c15-11-2-1-10(7-12(11)16)21-8-13(18)17-5-3-9(4-6-17)14(19)20/h1-2,7,9H,3-6,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJXCXZVGLNBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)COC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide](/img/structure/B7540695.png)
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540700.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1H-1,2,4-triazol-5-yl)piperidine-4-carboxamide](/img/structure/B7540708.png)

![N-[(4-fluorophenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540726.png)



![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)
![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)
![2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7540779.png)
![2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)